molecular formula C15H20O4 B1590293 Hulupinic acid CAS No. 1891-42-5

Hulupinic acid

Cat. No.: B1590293
CAS No.: 1891-42-5
M. Wt: 264.32 g/mol
InChI Key: KKNXLCGOZLVUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hulupinic acid is a phenolic compound found in the hop plant (Humulus lupulus). It is one of the bitter acids that contribute to the characteristic bitterness of hops, which are primarily used in the brewing industry. This compound is known for its potential medicinal properties, including anti-inflammatory and anxiolytic effects .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Hulupinic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. It has been observed to interact with prenyltransferase, hop valerophenone synthase, and carboxyl CoA ligase during its biosynthesis . These interactions are crucial for the formation of this compound from co-lupulone, the main component of β-acids . The nature of these interactions involves the transfer of prenyl groups and the formation of ester bonds, which are essential for the stability and activity of this compound.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the aroma, bitterness, and preservation of beer by interacting with the glandular structures of hop plants . Additionally, this compound’s impact on cell signaling pathways involves modulation of secondary metabolites, such as volatile oils and polyphenols, which play a role in cellular responses to environmental stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s molecular formula is C15H20O4, and its molecular weight is 264.0 . This compound’s mechanism of action involves the inhibition of certain enzymes involved in the biosynthesis of hop bitter acids, thereby affecting the overall metabolic pathways of the plant . This inhibition is achieved through the binding of this compound to the active sites of these enzymes, leading to changes in gene expression and metabolic flux.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include alterations in cellular metabolism and gene expression, which can persist even after the compound has degraded .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as antioxidant and anti-inflammatory properties . High doses can lead to toxic or adverse effects, including hepatotoxicity and alterations in metabolic pathways . These threshold effects highlight the importance of dosage regulation in the application of this compound in medicinal and pharmaceutical fields.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of hop bitter acids . The compound interacts with enzymes such as prenyltransferase and hop valerophenone synthase, which are essential for the formation of hop bitter acids . These interactions influence the metabolic flux and levels of metabolites, thereby affecting the overall metabolic pathways of the plant .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its partition coefficient values and transmembrane capacities . These properties enable this compound to effectively reach its target sites within cells and tissues, thereby exerting its biochemical effects.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function are influenced by its localization within the cell, which can affect its interactions with other biomolecules and enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions: Hulupinic acid can be synthesized from co-lupulone, a major component of beta-acids in hops. The process involves heating co-lupulone in ethanol, which leads to the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves extraction from matured hops using ethyl acetate. This method allows for the isolation of this compound along with other bitter acids present in hops .

Chemical Reactions Analysis

Types of Reactions: Hulupinic acid undergoes various chemical reactions, including oxidation and reduction. These reactions can lead to the formation of different derivatives and degradation products.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions include oxidized derivatives of this compound, such as oxidized cohumulinone and oxidized humulinone .

Scientific Research Applications

Hulupinic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Hulupinic acid stands out due to its specific anxiolytic and anti-inflammatory effects, making it a compound of interest for further research and potential therapeutic applications.

Properties

IUPAC Name

4,5-dihydroxy-2,2-bis(3-methylbut-2-enyl)cyclopent-4-ene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-9(2)5-7-15(8-6-10(3)4)13(18)11(16)12(17)14(15)19/h5-6,16-17H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNXLCGOZLVUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1(C(=O)C(=C(C1=O)O)O)CC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40487235
Record name hulupinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hulupinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030102
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1891-42-5
Record name Hulupinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name hulupinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hulupinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HULUPINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9VEA3Z9GW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

167 - 168 °C
Record name Hulupinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030102
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hulupinic acid
Reactant of Route 2
Hulupinic acid
Reactant of Route 3
Hulupinic acid
Reactant of Route 4
Hulupinic acid
Reactant of Route 5
Hulupinic acid
Reactant of Route 6
Reactant of Route 6
Hulupinic acid
Customer
Q & A

Q1: What is the origin of hulupinic acid in hops, and how does its concentration change over time?

A1: this compound is not directly present in fresh hops but forms as an oxidation product of hop bitter acids, particularly from colupulone, during aging. [, ] Research indicates that the amount of this compound increases as hops age. [] This suggests that the levels of this compound could be a potential indicator of hop quality and storage conditions.

Q2: this compound was identified as a component of the α-hard resin in hops. What is the significance of this finding?

A2: The α-hard resin in hops is characterized by its ability to form insoluble lead salts. [] The discovery of this compound within this fraction provides insight into the chemical composition of α-hard resin and its potential contribution to the overall properties of hops. This finding is particularly relevant for industries like brewing, where the characteristics of hop resins significantly influence the final product.

Q3: Can you describe the structure of this compound?

A3: While a molecular formula and weight are not explicitly provided in the given abstracts, we can infer some structural information. The research describes this compound as a five-membered ring oxidation product of colupulone. [] Specifically, it identifies the compound as 5-hydroxy-5-isobutyryl-3,3-bis-(3-methylbut-2-enyl)-cyclopentane-1,2,4-trione. This detailed nomenclature allows chemists to understand the arrangement of atoms and functional groups within the this compound molecule.

Q4: How is this compound being quantified in hops and hop products?

A4: Recent research has utilized advanced analytical techniques like Ultrahigh-Performance Supercritical Fluid Chromatography (UHPSFC) to accurately quantify this compound in various hop samples, including dietary supplements and herbal medicinal products. [] This method offers a rapid and environmentally friendly alternative to traditional liquid chromatography approaches, allowing for the quality control of hops and hop-derived products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.